molecular formula C24H18N6O6S B2518079 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902594-26-7

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2518079
CAS No.: 902594-26-7
M. Wt: 518.5
InChI Key: NBVIDZLIHZLDGV-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline (Compound ID: C445-0155) is a triazoloquinazoline derivative characterized by:

  • Molecular Formula: C₂₄H₁₈N₆O₆S
  • Molecular Weight: 518.51 g/mol
  • Key Substituents: Two 4-nitrophenyl groups (at positions 2 and 5), a methylsulfanyl bridge linked to a 4-nitrophenyl group, and methoxy groups at positions 8 and 9 on the quinazoline core .

The compound’s structure is achiral, simplifying its synthetic and analytical handling.

Properties

IUPAC Name

8,9-dimethoxy-2-(4-nitrophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O6S/c1-35-20-11-18-19(12-21(20)36-2)25-24(37-13-14-3-7-16(8-4-14)29(31)32)28-23(18)26-22(27-28)15-5-9-17(10-6-15)30(33)34/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIDZLIHZLDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.

    Introduction of methoxy groups: Methoxylation is usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of nitrophenyl groups: This step involves nitration reactions, where nitro groups are introduced using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where methoxy or nitrophenyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation products: Quinazoline oxides

    Reduction products: Amino derivatives

    Substitution products: Various substituted triazoloquinazolines

Scientific Research Applications

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Structural Modifications in Triazoloquinazoline Derivatives

Table 1: Key Structural and Property Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties / Applications References
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline C₂₄H₁₈N₆O₆S 518.51 5.0004 4-Nitrophenyl (x2), methylsulfanyl bridge, 8,9-dimethoxy High nitro content, achiral
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline C₂₃H₂₂N₄O₃S 434.51 N/A 3-Methoxybenzylsulfanyl, 2-methyl, 8,9-dimethoxy Increased lipophilicity due to methyl group
5-{[(4-tert-Butylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-C]quinazoline C₂₄H₂₈N₄O₂S 436.57 N/A 4-tert-Butylbenzylsulfanyl, 2-ethyl, 8,9-dimethoxy Enhanced steric bulk, higher thermal stability
2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-C]quinazoline (5.29) C₁₅H₉N₅O₂ 291.26 N/A 4-Nitrophenyl (position 2), no methoxy/sulfanyl groups Simpler structure, lower molecular weight
5-Chloro-8-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline (9f) C₁₁H₁₀ClN₃S 264.00 N/A Chlorine at position 5, methylsulfanyl, 8-methyl Anticandidal activity reported
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyltriazolo[1,5-C]quinazolin-5-yl)sulfanyl]acetamide C₂₇H₂₂ClN₅O₄S 556.02 N/A Acetamide-linked chloro-methoxyphenyl, 8,9-dimethoxy Potential bioactivity (unexplored)

Substituent-Driven Property Variations

Nitro vs. Methoxy Groups
  • The 4-nitrophenyl groups in the main compound confer higher electron deficiency compared to methoxy-substituted analogs (e.g., ’s 3-methoxybenzylsulfanyl derivative).
Sulfanyl vs. Sulfonyl/Sulfonic Groups
  • The methylsulfanyl bridge in the main compound is less polar than sulfonyl groups (e.g., 5-Chloro-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline in ). Sulfanyl groups contribute to moderate logP values (~5), while sulfonyl derivatives exhibit higher polarity and lower logP .
Steric and Solubility Effects
  • Bulky substituents (e.g., tert-butyl in ) increase molecular weight and logP, reducing aqueous solubility. The main compound’s dual nitro groups balance lipophilicity and polarity, achieving a logP of 5.0004, ideal for membrane permeability .
  • Dihydro derivatives (–11) show improved solubility in alcohols and DMF due to reduced aromaticity, contrasting with the fully conjugated main compound .

Biological Activity

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazoloquinazoline core with multiple functional groups that may influence its biological activity. The presence of methoxy and nitrophenyl groups suggests potential for interactions with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of triazoloquinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds ranged from 2.44 to 9.43 μM, indicating strong anti-cancer properties .

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17HepG27.10
18HCT-1168.50

These findings suggest that structural modifications can enhance cytotoxicity, particularly through the introduction of specific substituents that improve binding affinity to target proteins or DNA.

The proposed mechanism for the cytotoxic effects of these compounds includes:

  • DNA Intercalation : The triazoloquinazoline structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication . This inhibition can lead to increased DNA damage and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines is highly dependent on their chemical structure. Modifications at various positions can lead to variations in potency:

  • Nitro Groups : The presence of nitro groups has been associated with enhanced lipophilicity and improved cellular uptake.
  • Methoxy Substituents : Methoxy groups may facilitate hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies

Several studies have documented the synthesis and evaluation of triazoloquinazolines:

  • Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives and assessed their activity against cancer cell lines, revealing a correlation between structural modifications and increased cytotoxicity .
  • Comparative Analysis : Comparative studies showed that certain derivatives exhibited superior activity against HepG2 cells compared to others, emphasizing the importance of specific functional groups in enhancing efficacy .

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